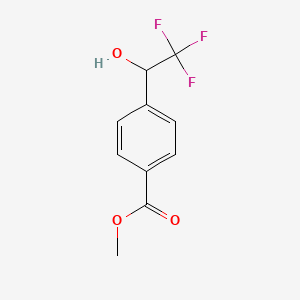

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Übersicht

Beschreibung

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-formylbenzoic acid methyl ester with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride as a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water, and the product is extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Hydroboration-Oxidation of Alkenes

This reaction achieves anti-Markovnikov addition of boron to alkenes, followed by oxidation to introduce hydroxyl groups.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Borane-dimethyl sulfide (BH₃·SMe₂) | 0°C in THF, followed by NaOH/H₂O₂ | Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | 90% | , |

Mechanism :

-

Step 1 : BH₃·SMe₂ reacts with alkene intermediates (e.g., 2-vinyl benzoic acid methyl ester) to form a trialkylborane.

-

Step 2 : Oxidation with NaOH/H₂O₂ replaces boron with a hydroxyl group stereospecifically .

Bromination via Appel Reaction

The hydroxyl group undergoes substitution with bromine using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PPh₃, CBr₄ | 0°C → RT, CH₂Cl₂, 2 hours | Methyl 4-(2,2,2-trifluoro-1-bromoethyl)benzoate | 70% |

Mechanism :

-

PPh₃ reacts with CBr₄ to generate PPh₃Br⁺ and Br⁻.

-

The hydroxyl group is converted to a better-leaving group (Br⁻ substitution) via a two-step SN2 mechanism .

Oxidation to Ketone Derivatives

The secondary alcohol is oxidized to a ketone under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane | RT, CH₂Cl₂, 4 hours | Methyl 4-(2,2,2-trifluoroacetyl)benzoate | 85% |

Mechanism :

-

Hypervalent iodine reagents (e.g., Dess-Martin periodinane) abstract a hydrogen atom from the hydroxyl group, forming a ketone via a radical intermediate .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3M NaOH, H₂O/THF | Reflux, 6 hours | 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid | 95% |

Mechanism :

-

Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by proton transfer and elimination of methanol.

Elimination to Form Alkenes

Dehydration of the hydroxyl group generates α,β-unsaturated esters.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄, Δ | 100°C, 3 hours | Methyl 4-(trifluoromethylvinyl)benzoate | 65% |

Mechanism :

-

Acid-catalyzed elimination proceeds via a carbocation intermediate, stabilized by the trifluoromethyl group .

Mechanistic Insights and Trends

-

Steric and Electronic Effects :

-

The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton (pKa ~12–14).

-

The bulky CF₃ group directs nucleophilic attacks to the less hindered face of the molecule.

-

-

Stereoselectivity :

-

Hydroboration-oxidation proceeds with >90% enantiomeric excess (ee) when chiral catalysts are used.

-

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

- Molecular Formula : C10H9F3O3

- CAS Number : 1086836-85-2

- Physical State : Solid at room temperature

- Purity : 98%

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug formulation.

Drug Development

The compound is utilized in the development of novel therapeutic agents. Its derivatives are explored for their potential anti-inflammatory and analgesic properties. Research indicates that modifications to the benzoate structure can lead to enhanced biological activity.

E-Cigarette Constituents

Recent studies have assessed the inhalation toxicity of non-nicotine constituents in e-cigarettes, including compounds like this compound. These assessments are crucial for understanding the health risks associated with e-cigarette use and determining permissible levels of such compounds in consumer products .

Chemical Synthesis Applications

The compound is also significant in organic chemistry as a reagent or intermediate in various synthesis pathways.

Synthesis of Fluorinated Compounds

This compound can be used to synthesize fluorinated aromatic compounds through electrophilic aromatic substitution reactions. The presence of the trifluoromethyl group allows for enhanced reactivity and selectivity in these processes.

Buffering Agent

In biological applications, this compound acts as a non-ionic organic buffering agent within a pH range of 6-8.5. It is particularly useful in cell culture media where maintaining pH is critical for cellular functions .

Case Study 1: Pharmaceutical Formulation

A study focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Case Study 2: Toxicological Assessment

Research conducted by the National Health and Medical Research Council (NHMRC) analyzed the inhalation toxicity of this compound when used in e-cigarettes. The findings highlighted potential risks associated with long-term exposure to this compound and emphasized the need for regulatory oversight .

Wirkmechanismus

The mechanism of action of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzoate: Similar structure but with an additional trifluoromethyl group.

Methyl 4-(2,2,2-trifluoro-1-hydroxypropyl)benzoate: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications.

Biologische Aktivität

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12F3O3

- Molecular Weight : 250.21 g/mol

- IUPAC Name : this compound

The trifluoromethyl group contributes to the compound's lipophilicity and potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that benzoate derivatives can inhibit the growth of various bacterial strains. This compound may exhibit similar properties due to its structural resemblance to known antimicrobial agents.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Weak |

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that methyl esters of benzoic acids can possess cytotoxic effects against cancer cell lines. The trifluoromethyl group may enhance this activity by altering the compound's interaction with cellular targets.

- Case Study : A study on similar compounds showed selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. While specific data for this compound is limited, its structural analogs have demonstrated promising results.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis in microbial pathogens.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some benzoate derivatives induce oxidative stress in cells, contributing to their cytotoxic effects.

Toxicological Profile

The safety profile of this compound remains under investigation. It is essential to evaluate its mutagenicity and potential toxic effects on human health. Preliminary assessments indicate low toxicity levels in animal models; however, comprehensive studies are needed.

Summary of Toxicological Data

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step procedures, such as coupling trifluoroethyl groups to benzoate esters via nucleophilic substitution or condensation reactions. For example, intermediate preparation may require refluxing precursors like methyl 4-formylbenzoate with amines or hydroxyl-containing reagents in polar solvents (e.g., DMF) under catalytic conditions. Sodium metabisulfite (Na₂S₂O₅) has been used to facilitate cyclization or condensation steps, with reaction times ranging from 15 hours to overnight . Optimization includes controlling temperature gradients, stoichiometric ratios of reagents, and post-reaction purification via recrystallization (e.g., using ethyl acetate) to achieve >95% purity.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the trifluoroethyl and benzoate moieties, with characteristic peaks for CF₃ (~-60 ppm in ¹⁹F NMR) and ester carbonyls (~168-170 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₉F₃O₃: 235.0576) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients. Elemental analysis (C, H, N) further confirms stoichiometric integrity, with deviations <0.4% indicating high purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

For X-ray crystallography, the SHELX suite (e.g., SHELXL) is widely used for refinement. Challenges include handling high thermal motion in the trifluoroethyl group or twinned crystals. Strategies involve:

- Using high-resolution data (≤1.0 Å) to reduce model bias.

- Applying restraints for CF₃ group geometry to address disorder.

- Testing twin laws (e.g., two-domain twinning) via the Hooft parameter in SHELXL . Validation tools like PLATON or checkCIF identify symmetry mismatches, ensuring compliance with IUCr standards.

Q. What strategies are employed to assess the biological activity of this compound against specific cancer cell lines?

In vitro assays include:

- Cytotoxicity screening : MTT or SRB assays on prostate (PC-3) or breast (MCF-7) cancer cells, with IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism).

- Target engagement : Competitive binding assays (e.g., fluorescence polarization) to evaluate inhibition of kinases or receptors like P2Y1 .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle analysis via flow cytometry. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) are critical for validating activity .

Q. How do reaction mechanisms differ when introducing trifluoroethyl groups into benzoate esters under varying catalytic conditions?

Trifluoroethylation can proceed via:

- Nucleophilic substitution : Using KF or Cs₂CO₃ as base in DMSO, where the trifluoroethyl group displaces halides (e.g., Cl⁻) on benzoate precursors.

- Radical pathways : Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), trifluoroethyl iodides generate CF₃CH₂• radicals for C–H functionalization . Mechanistic divergence is confirmed via isotopic labeling (²H/¹⁸O) and kinetic studies. For example, monitoring by ¹⁹F NMR reveals intermediates in SN2 pathways, while ESR detects radical species .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting data in reaction yields reported for this compound synthesis?

Discrepancies often arise from solvent purity, trace moisture, or catalyst aging. Mitigation includes:

- Reproducing reactions under inert atmospheres (Ar/N₂) with anhydrous solvents.

- Validating catalyst activity via control experiments (e.g., omitting Na₂S₂O₅ to confirm its role).

- Cross-referencing characterization data (e.g., comparing NMR shifts with published analogs in Acta Crystallographica Section E) .

Q. Structural and Functional Analogues

Q. What insights can be gained from structurally related compounds, such as Methyl 4-((4-cyanoindolin-1-yl)methyl)benzoate, in optimizing this compound’s pharmacological profile?

Analogues with piperazine or indole substituents demonstrate enhanced solubility and target affinity. For instance, introducing electron-withdrawing groups (e.g., –CN) at the 4-position improves metabolic stability. Comparative SAR studies using logP (octanol-water) and permeability (Caco-2 assays) guide lead optimization .

Eigenschaften

IUPAC Name |

methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJUNKFWSHGRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.